An In-Depth Technical Guide to Betaine-¹³C₂ for Advanced Research Applications
An In-Depth Technical Guide to Betaine-¹³C₂ for Advanced Research Applications
This guide provides a comprehensive technical overview of Betaine-¹³C₂, an isotopically labeled form of the naturally occurring osmolyte and methyl donor, betaine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and advanced applications of this stable isotope-labeled compound, with a focus on its utility in metabolic research and as a robust internal standard for mass spectrometry-based quantification.
Foundational Understanding: The Significance of Betaine and Its Labeled Analogue
Betaine (N,N,N-trimethylglycine) is a critical molecule in mammalian metabolism, primarily functioning as an osmoprotectant to shield cells from environmental stress and as a key methyl group donor in the methionine cycle.[1] Its role in converting homocysteine to methionine is vital for maintaining cardiovascular health and liver function.[1] The introduction of stable isotopes, specifically ¹³C at the C1 and C2 positions of the glycine backbone (Betaine-¹³C₂), provides a powerful tool for tracing the metabolic fate of betaine and for achieving highly accurate and precise quantification in complex biological matrices.
The ¹³C₂ labeling offers a mass shift of +2 Da compared to the endogenous, unlabeled betaine. This distinct mass difference allows for its unambiguous detection and differentiation by mass spectrometry, forming the basis of its utility as an internal standard.[2]
Physicochemical Characteristics and Structural Elucidation
A thorough understanding of the chemical and physical properties of Betaine-¹³C₂ is paramount for its effective use in experimental settings.
Chemical Structure and Identification
Table 1: Chemical Identifiers for Betaine-¹³C₂
| Identifier | Value | Source |
| IUPAC Name | 2-(trimethylazaniumyl)acetate | PubChem |
| Synonyms | Betaine-1,2-¹³C₂ | BOC Sciences[1] |
| Molecular Formula | C₃[¹³C]₂H₁₁NO₂ | BOC Sciences[1] |
| Molecular Weight | 119.13 g/mol | PubChem |
| Canonical SMILES | C(C)[¹³CH₂][O-] | PubChem |
| InChI | InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i4+1,5+1 | PubChem |
| InChIKey | KWIUHFFTVRNATP-MQIHXRCWSA-N | PubChem |
Physicochemical Properties
The physical properties of Betaine-¹³C₂ are essentially identical to those of its unlabeled counterpart.
Table 2: Physicochemical Properties of Betaine
| Property | Value | Source |
| Appearance | White crystalline powder | BOC Sciences[1] |
| Melting Point | 310 °C (decomposes) | ChemicalBook[3] |
| Solubility | Highly soluble in water and methanol; soluble in ethanol. | PubChem[4] |
| Isotopic Purity | ≥99 atom % ¹³C | Sigma-Aldrich[2] |
| Chemical Purity | ≥99% (CP) | Sigma-Aldrich[2] |
Spectroscopic Profile: A Guide to Identification and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled betaine. The key signals are a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen and a singlet for the two protons of the methylene group.[5]
-
-N(CH₃)₃: ~3.14 ppm (singlet, 9H)
-
-¹³CH₂-: ~3.77 ppm (singlet, 2H)
¹³C-NMR: The carbon-13 NMR spectrum will show distinct signals for the different carbon environments. The key feature of Betaine-¹³C₂ is the presence of the ¹³C isotopes in the glycine backbone, which will result in strong signals at their respective chemical shifts. The chemical shifts for unlabeled betaine are approximately:[5]
-
-N(CH₃)₃: ~53.72 ppm
-
-¹³CH₂-: ~66.58 ppm
-
-¹³COO⁻: ~169.58 ppm
For Betaine-¹³C₂, the signals at ~66.58 ppm and ~169.58 ppm will be significantly enhanced due to the isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Betaine-¹³C₂ is employed. In positive ion mode electrospray ionization (ESI), betaine readily forms a protonated molecule [M+H]⁺.
-
Unlabeled Betaine [M+H]⁺: m/z 118.08
-
Betaine-¹³C₂ [M+H]⁺: m/z 120.09
The +2 mass shift is the key to its use as an internal standard.[2]
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for quantification. A common fragmentation pathway for the [M+H]⁺ of betaine involves the neutral loss of a methyl group (CH₃) and subsequent fragmentation. For Betaine-¹³C₂, the fragmentation will reflect the position of the labels. The Multiple Reaction Monitoring (MRM) transitions for unlabeled betaine are typically m/z 118 -> 59. For Betaine-¹³C₂, the corresponding transition would be m/z 120 -> 61 . This specific and unique transition allows for highly selective and sensitive quantification, even in complex biological matrices.
Core Applications in Research and Development
The unique properties of Betaine-¹³C₂ make it an invaluable tool in several key research areas.
Metabolic Flux Analysis and Pathway Tracing
By introducing Betaine-¹³C₂ into a biological system, researchers can trace its metabolic fate. The ¹³C labels can be followed as betaine is metabolized, providing insights into the dynamics of one-carbon metabolism and its interplay with other metabolic pathways.[6] This is particularly relevant for studying conditions where these pathways are dysregulated, such as in certain metabolic disorders and cardiovascular diseases.
Gold Standard for Quantitative Bioanalysis
The most prominent application of Betaine-¹³C₂ is as an internal standard for the accurate quantification of endogenous betaine in biological samples such as plasma, urine, and tissue extracts. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Betaine in Human Plasma using LC-MS/MS
This section provides a detailed, self-validating protocol for the quantification of betaine in human plasma using Betaine-¹³C₂ as an internal standard.
Rationale and Causality of Experimental Choices
The choice of a protein precipitation extraction method is based on its simplicity and effectiveness in removing the majority of interfering proteins from the plasma matrix. The use of acetonitrile as the precipitation solvent is standard practice as it efficiently denatures proteins while keeping small molecules like betaine in solution. The LC-MS/MS parameters, including the choice of a HILIC column and specific MRM transitions, are selected to ensure optimal chromatographic separation and highly selective detection of both betaine and its labeled internal standard.
Step-by-Step Methodology
1. Preparation of Stock Solutions and Standards:
- Prepare a 1 mg/mL stock solution of unlabeled betaine in methanol/water (1:1, v/v).
- Prepare a 1 mg/mL stock solution of Betaine-¹³C₂ in methanol/water (1:1, v/v).
- From the unlabeled betaine stock solution, prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected physiological concentration range.
- Prepare a working internal standard solution of Betaine-¹³C₂ at a concentration of 1 µg/mL in methanol/water (1:1, v/v).
2. Sample Preparation:
- To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the working internal standard solution.
- Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar betaine molecule.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient from high organic to high aqueous is typically used to elute betaine from a HILIC column.
- Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- Betaine: m/z 118 → 59
- Betaine-¹³C₂: m/z 120 → 61
4. Data Analysis and Quantification:
- Integrate the peak areas for both the betaine and Betaine-¹³C₂ MRM transitions.
- Calculate the peak area ratio (analyte/internal standard) for each sample, calibrator, and quality control.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of betaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Betaine-¹³C₂ is an indispensable tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined chemical structure, predictable spectroscopic properties, and ability to mimic the behavior of its endogenous counterpart make it the ideal internal standard for accurate and precise quantification. This guide provides the foundational knowledge and a practical framework for the successful implementation of Betaine-¹³C₂ in demanding research applications, ensuring data of the highest integrity and reliability.
References
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Pathak, M. M., et al. (2015). DETERMINATION OF BETAINE, A N ATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA. International Journal of Bioassays, 4(10), 4348-4352. [Link]
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